3-Bromo-4-cyano-5-hydroxybenzoic acid is an aromatic compound that belongs to the class of benzoic acids, characterized by the presence of multiple functional groups including a bromo group, a cyano group, and a hydroxy group. Its molecular formula is and it has a molecular weight of approximately 242.03 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features.
The compound can be synthesized through various methods, often involving bromination and subsequent functionalization of benzoic acid derivatives. It is available from several chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis routes for research purposes.
3-Bromo-4-cyano-5-hydroxybenzoic acid is classified as:
The synthesis of 3-Bromo-4-cyano-5-hydroxybenzoic acid typically involves the following steps:
The synthesis often yields moderate to high purity levels (around 73% to 98% as indicated by HPLC analyses) depending on the specific conditions and purification methods used .
The molecular structure of 3-Bromo-4-cyano-5-hydroxybenzoic acid features:
The structural formula can be represented as follows:
C1=C(C=C(C(=C1C#N)Br)C(=O)O)O
3-Bromo-4-cyano-5-hydroxybenzoic acid can participate in various chemical reactions due to its functional groups:
For instance, when treated with lithium aluminum hydride in tetrahydrofuran, the cyano group can be converted into an amine, demonstrating its reactivity under specific conditions.
Research indicates that derivatives of hydroxybenzoic acids are known for their antioxidant properties, which could extend to this compound as well.
3-Bromo-4-cyano-5-hydroxybenzoic acid has potential applications in:
Its unique combination of functional groups makes it a candidate for further exploration in medicinal chemistry and materials development.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2